molecular formula C14H14O3 B3361547 2-propan-2-yloxynaphthalene-1-carboxylic Acid CAS No. 92190-51-7

2-propan-2-yloxynaphthalene-1-carboxylic Acid

Cat. No. B3361547
CAS RN: 92190-51-7
M. Wt: 230.26 g/mol
InChI Key: GGQJMQFURUJRGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-propan-2-yloxynaphthalene-1-carboxylic acid, also known as IONC or Indandione-1,3-bis(2-propenyl)oxime, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the family of indandione derivatives, which have been studied extensively for their potential applications in various fields, including medicine, agriculture, and materials science.

Mechanism Of Action

The mechanism of action of 2-propan-2-yloxynaphthalene-1-carboxylic Acid is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. 2-propan-2-yloxynaphthalene-1-carboxylic Acid has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. In addition, 2-propan-2-yloxynaphthalene-1-carboxylic Acid has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.

Biochemical And Physiological Effects

2-propan-2-yloxynaphthalene-1-carboxylic Acid has been shown to have a range of biochemical and physiological effects. In cancer cells, 2-propan-2-yloxynaphthalene-1-carboxylic Acid has been shown to induce cell cycle arrest and inhibit cell growth. In addition, 2-propan-2-yloxynaphthalene-1-carboxylic Acid has been shown to reduce the expression of various oncogenes, including c-Myc and Bcl-2. In animal studies, 2-propan-2-yloxynaphthalene-1-carboxylic Acid has been shown to have anti-inflammatory and analgesic effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-propan-2-yloxynaphthalene-1-carboxylic Acid in lab experiments is its high potency and specificity. 2-propan-2-yloxynaphthalene-1-carboxylic Acid has been shown to selectively target cancer cells while sparing normal cells, making it a promising chemotherapeutic agent. However, one of the limitations of using 2-propan-2-yloxynaphthalene-1-carboxylic Acid in lab experiments is its toxicity. 2-propan-2-yloxynaphthalene-1-carboxylic Acid has been shown to have a narrow therapeutic window, meaning that it can be toxic at high doses.

Future Directions

There are several future directions for research on 2-propan-2-yloxynaphthalene-1-carboxylic Acid. One area of interest is the development of novel derivatives of 2-propan-2-yloxynaphthalene-1-carboxylic Acid with improved pharmacological properties. Another area of interest is the investigation of the potential use of 2-propan-2-yloxynaphthalene-1-carboxylic Acid in combination with other chemotherapeutic agents to enhance their efficacy. In addition, further studies are needed to elucidate the mechanism of action of 2-propan-2-yloxynaphthalene-1-carboxylic Acid and to identify potential biomarkers for predicting response to treatment.

Scientific Research Applications

2-propan-2-yloxynaphthalene-1-carboxylic Acid has been extensively studied for its potential applications in various scientific fields. In medicine, 2-propan-2-yloxynaphthalene-1-carboxylic Acid has been shown to have anticancer properties and has been used as a chemotherapeutic agent in the treatment of various types of cancer. In agriculture, 2-propan-2-yloxynaphthalene-1-carboxylic Acid has been used as a pesticide to control the growth of weeds and insects. In materials science, 2-propan-2-yloxynaphthalene-1-carboxylic Acid has been used as a precursor for the synthesis of various organic materials, including polymers and liquid crystals.

properties

IUPAC Name

2-propan-2-yloxynaphthalene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-9(2)17-12-8-7-10-5-3-4-6-11(10)13(12)14(15)16/h3-9H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGQJMQFURUJRGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C2=CC=CC=C2C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-propan-2-yloxynaphthalene-1-carboxylic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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